molecular formula C16H23NO3S B14484125 4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid CAS No. 64120-68-9

4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid

Cat. No.: B14484125
CAS No.: 64120-68-9
M. Wt: 309.4 g/mol
InChI Key: PIGAGDWQISLNHZ-UHFFFAOYSA-N
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Description

4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid is an organic compound that features an anilino group, a hexylsulfanyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid typically involves the reaction of aniline with a suitable precursor that introduces the hexylsulfanyl group. One common method involves the use of hexylthiol and a carbonyl-containing compound to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted anilino derivatives.

Scientific Research Applications

4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hexylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Anilino-2-(methylsulfanyl)-4-oxobutanoic acid
  • 4-Anilino-2-(ethylsulfanyl)-4-oxobutanoic acid
  • 4-Anilino-2-(propylsulfanyl)-4-oxobutanoic acid

Uniqueness

4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and physical properties compared to its shorter-chain analogs. This longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

64120-68-9

Molecular Formula

C16H23NO3S

Molecular Weight

309.4 g/mol

IUPAC Name

4-anilino-2-hexylsulfanyl-4-oxobutanoic acid

InChI

InChI=1S/C16H23NO3S/c1-2-3-4-8-11-21-14(16(19)20)12-15(18)17-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3,(H,17,18)(H,19,20)

InChI Key

PIGAGDWQISLNHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC(CC(=O)NC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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